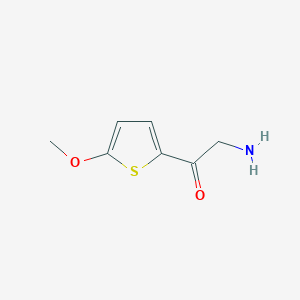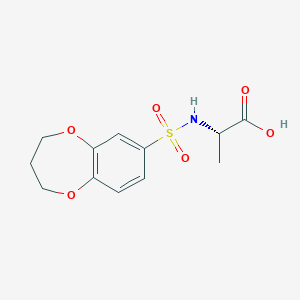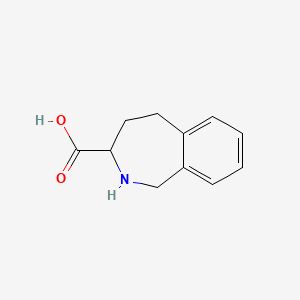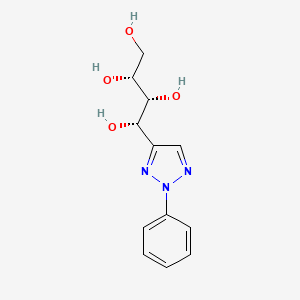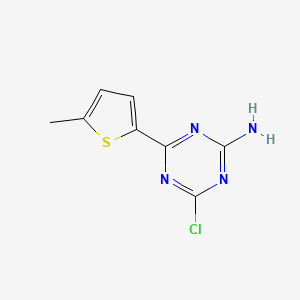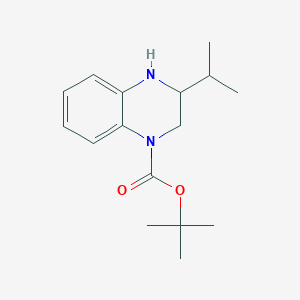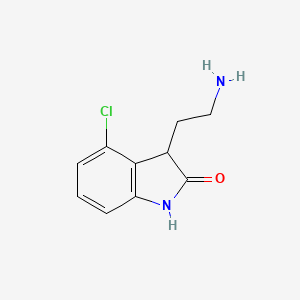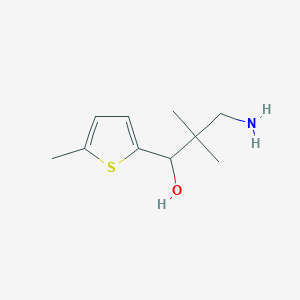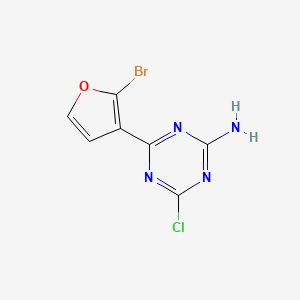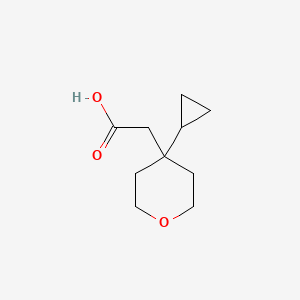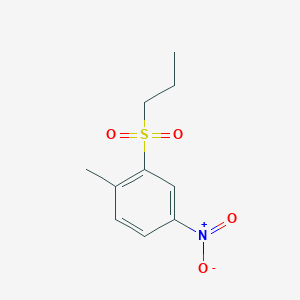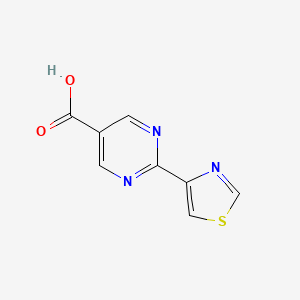
2-(1,3-Thiazol-4-yl)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Thiazol-4-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both thiazole and pyrimidine rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of both sulfur and nitrogen atoms in the thiazole ring, along with the nitrogen atoms in the pyrimidine ring, contributes to the compound’s unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-4-yl)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiazole with a pyrimidine derivative under acidic or basic conditions. The reaction conditions often include solvents like ethanol or methanol, and the use of catalysts such as hydrochloric acid or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Thiazol-4-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(1,3-Thiazol-4-yl)pyrimidine-5-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-(1,3-Thiazol-4-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. The compound’s structure allows it to fit into the active sites of these targets, blocking substrate binding or altering the target’s conformation .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Thiazol-4-yl)pyrimidine-5-carboxamide
- 2-(1,3-Thiazol-4-yl)pyrimidine-5-sulfonic acid
- 2-(1,3-Thiazol-4-yl)pyrimidine-5-methyl ester
Uniqueness
2-(1,3-Thiazol-4-yl)pyrimidine-5-carboxylic acid is unique due to its specific combination of thiazole and pyrimidine rings, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H5N3O2S |
|---|---|
Molecular Weight |
207.21 g/mol |
IUPAC Name |
2-(1,3-thiazol-4-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H5N3O2S/c12-8(13)5-1-9-7(10-2-5)6-3-14-4-11-6/h1-4H,(H,12,13) |
InChI Key |
OWUMKXVCKAVICB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C2=CSC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


